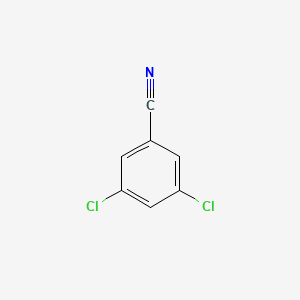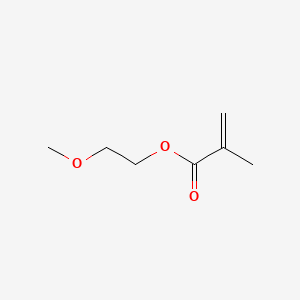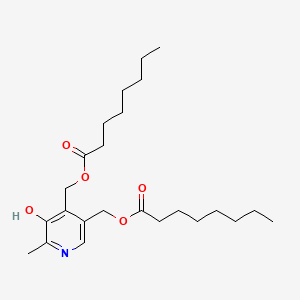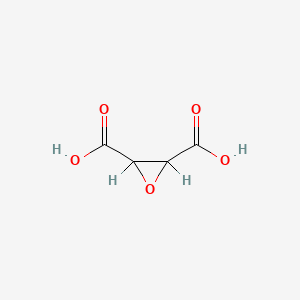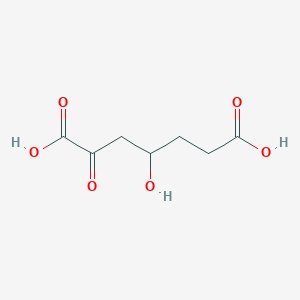
4-Hydroxy-2-oxoheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-oxoheptanedioic acid is an oxo dicarboxylic acid consisting of pimelic acid substituted at positions 2 and 4 by oxo and hydroxy groups respectively. It derives from a pimelic acid. It is a conjugate acid of a 4-hydroxy-2-oxoheptanedioate. It is a tautomer of a 2,4-dihydroxyhept-2-enedioic acid.
Aplicaciones Científicas De Investigación
Marine Atmospheric Composition
Sakaguchi and Kawamura (1994) identified 4-oxoheptanedioic acid (4-ketopimelic acid) in marine atmospheric samples. This discovery was significant in understanding the composition of marine aerosols and their environmental impact. It marked the first time 4-oxoheptanedioic acid was reported in this context (Sakaguchi & Kawamura, 1994).
Antimicrobial and Antiviral Properties
A study by Narmani et al. (2019) explored the antimicrobial and antiviral properties of heptanedioic acid derivatives from the plant pathogenic fungus Cytospora sp. This research contributes to the understanding of natural compounds' potential in treating infections and diseases (Narmani et al., 2019).
Biosynthesis Using Methane
Research by Nguyen and Lee (2021) focused on the biosynthesis of 4-hydroxybutyric acid and its copolymers using methane as a carbon source. This innovative approach in bioengineering demonstrates the potential for sustainable chemical production (Nguyen & Lee, 2021).
Environmental Degradation Studies
Drzewicz et al. (2010) investigated the degradation of cyclohexanoic acid by UV and vacuum UV irradiation, providing insights into environmental remediation methods. This study sheds light on the breakdown of complex organic compounds in natural settings (Drzewicz et al., 2010).
Lipid Peroxidation and Cytotoxicity
Spickett (2013) discussed the chemistry and analysis of 4-Hydroxy-2-nonenal, a product of lipid peroxidation. This research is vital in understanding the mechanisms of cellular damage and potential therapeutic interventions (Spickett, 2013).
Plant Defense Mechanisms
Niemeyer (1988) examined hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, in the Gramineae family, revealing their role in plant defense against pests and diseases. This study contributes to the field of agricultural biochemistry (Niemeyer, 1988).
Biotechnological Applications
Wang et al. (2018) highlighted the biosynthesis of value-added compounds from 4-Hydroxybenzoic acid. This study underscores the potential of biotechnological methods in producing industrially significant chemicals (Wang et al., 2018).
Solid-Phase Synthesis
Leisvuori et al. (2008) explored 4-Oxoheptanedioic acid as a linker for solid-phase synthesis of sensitive oligonucleotides, demonstrating its utility in molecular biology and pharmaceutical research (Leisvuori et al., 2008).
Electrochemical Conversion
Santos et al. (2015) studied the electrochemical conversion of levulinic acid, producing several primary products including 4-hydroxy-2-butanone. This research is significant in developing sustainable chemical production methods (Santos et al., 2015).
Propiedades
Nombre del producto |
4-Hydroxy-2-oxoheptanedioic acid |
|---|---|
Fórmula molecular |
C7H10O6 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13) |
Clave InChI |
HNOAJOYERZTSNK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CC(=O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






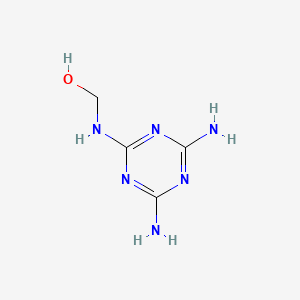
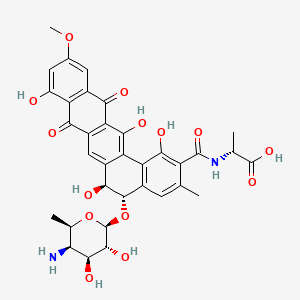


![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)


